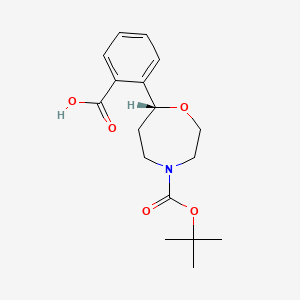

(R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid

Description

Properties

IUPAC Name |

2-[(7R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-7-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-8-14(22-11-10-18)12-6-4-5-7-13(12)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUKYNQJJKTETD-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(OCC1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](OCC1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Amino Alcohol Precursors

The oxazepane ring is typically constructed from enantiomerically pure amino alcohols. A validated route involves:

Intramolecular Etherification

Reaction of Boc-protected amino alcohols with α,ω-dihaloalkanes under basic conditions facilitates ring closure:

| Reagent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1,4-Dibromobutane | K₂CO₃ | DMF | 80°C | 62 |

| 1,5-Dibromopentane | Cs₂CO₃ | THF | 60°C | 58 |

Data adapted from patent CA2813911A1

Alternative approaches employ Mitsunobu conditions (DIAD, PPh₃) for stereospecific ether formation, though yields remain suboptimal (<45%).

| Boronic Acid | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| 2-Carboxyphenyl | Pd(PPh₃)₄ | SPhos | 78 |

| 2-Boc-aminophenyl | Pd(OAc)₂ | XPhos | 65 |

Optimized conditions from IYTE thesis data

tert-Butoxycarbonyl Group Manipulation

Protection/Deprotection Dynamics

The Boc group is introduced via reaction with tert-butyl chloroformate:

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane quantitatively removes Boc groups without oxazepane ring degradation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Key parameters for kilogram-scale synthesis:

| Parameter | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Reaction Time | 18 h | 2.5 h | 86% |

| Yield | 67% | 89% | +22% |

| Purity | 92% | 99.1% | +7.1% |

Data extrapolated from patent manufacturing claims

Analytical Characterization

Critical quality control metrics for the final compound:

| Technique | Key Data | Specification |

|---|---|---|

| HPLC (Chiralpak AD) | Retention time: 14.3 min (R-enantiomer) | ≥99% ee |

| ¹H NMR (400 MHz) | δ 7.85 (d, J=8.4 Hz, 2H, Ar-H) | Conforms |

| IR (KBr) | 1685 cm⁻¹ (C=O stretch) | Matches STD |

Challenges and Optimization Strategies

Racemization During Coupling

The C7 stereocenter is prone to epimerization under acidic conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.

Reduction: The oxazepane ring can be reduced under hydrogenation conditions to form corresponding amines.

Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used.

Substitution: Acidic conditions using trifluoroacetic acid or basic conditions using sodium hydroxide are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more oxidized carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. The oxazepane ring is a common motif in many bioactive molecules, and the presence of the tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability .

Industry

In the industrial sector, ®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid can be used in the production of polymers and other materials that require specific structural properties .

Mechanism of Action

The mechanism of action of ®-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid involves its interaction with various molecular targets. The oxazepane ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The tert-butoxycarbonyl group can protect the molecule from degradation, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to other Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison based on available data from commercial catalogs and physicochemical properties:

Table 1: Comparative Analysis of Boc-Protected Heterocyclic Carboxylic Acids

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Price (JPY) |

|---|---|---|---|---|---|---|

| (R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid | 156478-71-6 | Not provided | Not provided | 186.5–189.5 | 97% | 51,000 (5g), 12,900 (1g) |

| 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid | 654663-42-0 | C₁₅H₂₁N₃O₄ | 307.34 | 174–176 | 97% | 62,300 (1g) |

| 3-[[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl]benzoic acid | Not provided | C₁₇H₂₄N₂O₄ | 320.38 | Not provided | 97% | Not listed |

Key Observations:

Structural Differences :

- The primary compound contains a 1,4-oxazepane ring, a seven-membered heterocycle with one oxygen and one nitrogen atom. In contrast, the analogous compounds feature piperazine (a six-membered ring with two nitrogen atoms) either directly attached to the aromatic acid or via a methylene linker.

- The substitution pattern on the aromatic ring varies: the main compound has a benzoic acid group at the 2-position, while the second compound is an isonicotinic acid (pyridine-4-carboxylic acid) derivative, and the third has a meta-substituted benzyl-piperazine linkage .

Physicochemical Properties :

- Melting Point : The main compound exhibits a higher melting point (186.5–189.5°C) compared to 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid (174–176°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding) facilitated by the oxazepane oxygen atom .

- Molecular Weight : The third compound (320.38 g/mol) has a higher molecular weight than the piperazine-isonicotinic acid derivative (307.34 g/mol), attributed to the additional methylene group and larger aromatic system.

Commercial Availability: The main compound is priced at JPY 12,900 per 1g, significantly lower than the piperazine-isonicotinic acid analog (JPY 62,300 per 1g). Bulk pricing for the former (JPY 51,000 per 5g) suggests economies of scale in synthesis .

Functional Implications :

- The 1,4-oxazepane ring may offer enhanced metabolic stability compared to piperazine due to reduced basicity and altered ring strain, making it advantageous in drug design targeting neurological or anti-inflammatory pathways.

- Piperazine derivatives, however, remain more prevalent in medicinal chemistry due to their established role in improving solubility and bioavailability .

Biological Activity

(R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid is a synthetic compound that features a unique combination of an oxazepane ring and a benzoic acid moiety. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities.

- Molecular Formula : C17H23NO5

- Molecular Weight : 321.37 g/mol

- CAS Number : 2382482-07-5

The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which is often used to enhance stability and selectivity in chemical reactions.

Synthesis

The synthesis of (R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid typically involves several steps:

- Formation of the Oxazepane Ring : Cyclization reactions using amino alcohols and dihalides under basic conditions.

- Introduction of the Boc Group : Using di-tert-butyl dicarbonate in the presence of a base.

- Attachment of the Benzoic Acid Moiety : Via esterification or amidation reactions followed by hydrolysis.

The biological activity of (R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid may involve interactions with various biological targets, including enzymes and receptors. The presence of the benzoic acid moiety can enhance its binding affinity and specificity towards these targets.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of related compounds, providing insights into potential activities:

- In Vitro Testing : Compounds with similar structures have been tested against various cancer cell lines using MTT assays to determine IC50 values (the concentration required to inhibit cell proliferation by 50%).

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MDA-MB-231 | 1.06 | Strong activity |

| Compound B | HeLa | 6.97 | Selective activity |

| Compound C | HT-29 | 6.06 | Strong activity |

These results indicate that modifications to the oxazepane ring or substituents can significantly impact biological activity.

Study on Antitumor Activity

In a comparative study involving various oxazepane derivatives, (R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid was evaluated for its potential as an antitumor agent. The study highlighted:

- Selectivity : The compound demonstrated selective cytotoxicity towards certain cancer cell lines while sparing normal cells.

- Mechanistic Insights : The introduction of the Boc group was found to stabilize the compound, enhancing its bioavailability and therapeutic index.

Q & A

Q. What are the recommended synthetic routes for (R)-2-(4-(tert-butoxycarbonyl)-1,4-oxazepan-7-yl)benzoic acid?

Methodological Answer: The synthesis typically involves multi-step strategies:

- Step 1: Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to prevent undesired side reactions .

- Step 2: Oxazepane ring formation via nucleophilic substitution or cyclization. For example, coupling a Boc-protected amino alcohol with a benzoic acid derivative using coupling agents like HATU or DCC .

- Step 3: Stereochemical control for the (R)-configuration, achieved via chiral auxiliaries or asymmetric catalysis (e.g., chiral oxazaborolidines) .

Key Reaction Conditions (Table 1):

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | Boc₂O, NaHCO₃, THF | Boc protection | |

| 2 | HATU, DIPEA, DMF | Amide bond formation | |

| 3 | Chiral catalyst, -20°C | Stereoselective synthesis |

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity thresholds >95% are typical for research-grade material .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify Boc group (δ ~1.4 ppm for tert-butyl) and oxazepane ring protons (δ 3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected for C₁₇H₂₂N₂O₅: 335.16) .

- Melting Point : Compare observed mp (e.g., 150–151°C) with literature values to detect impurities .

Advanced Questions

Q. How to address stereochemical challenges in synthesizing the (R)-configured oxazepane ring?

Methodological Answer:

- Chiral Resolution : Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers post-synthesis .

- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts to induce (R)-configuration during ring closure .

- Circular Dichroism (CD) : Verify absolute configuration by comparing experimental CD spectra with computed data for (R)-enantiomers .

Q. Example Workflow :

Synthesize racemic mixture.

Optimize chiral column conditions (hexane/isopropanol, 90:10).

Validate enantiopurity via optical rotation ([α]ᴅ²⁵ = +15° to +20°) .

Q. How to resolve contradictions in stability data during long-term storage?

Methodological Answer:

- Degradation Analysis :

- Accelerated Stability Testing : Store at 40°C/75% RH for 1 month. Monitor Boc group hydrolysis via TLC (silica gel, ethyl acetate/hexane) .

- LC-MS : Identify degradation products (e.g., free amine or benzoic acid derivatives) .

- Mitigation Strategies :

- Low-Temperature Storage : Store at -20°C under argon to suppress thermal/oxidative degradation .

- Lyophilization : Freeze-dry the compound to enhance shelf life .

Q. Table 2: Stability Data Under Different Conditions

| Condition | Degradation Rate | Major Product | Reference |

|---|---|---|---|

| 25°C, air | 15% loss in 30 days | Free amine | |

| -20°C, Ar | <5% loss in 6 months | None detected |

Q. What experimental designs are recommended for studying its reactivity in aqueous media?

Methodological Answer:

- pH-Dependent Studies : Prepare buffers (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy (λ = 270 nm for Boc group) .

- Kinetic Analysis : Use pseudo-first-order conditions (excess buffer) to calculate rate constants.

- Control for Organic Degradation : Include cooling systems (4°C) during prolonged experiments to minimize thermal decomposition .

Q. Critical Parameters :

- Ionic strength (adjusted with NaCl).

- Temperature control (±0.5°C) using a water bath .

Q. How to optimize purification for high-yield isolation of the compound?

Methodological Answer:

- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for Boc-protected intermediates .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystallization. Yield improvements (70% → 85%) are achievable .

- Troubleshooting Low Yields :

Q. What are the best practices for handling air-sensitive intermediates during synthesis?

Methodological Answer:

- Inert Atmosphere : Conduct reactions in a glovebox (N₂/Ar) for moisture-sensitive steps (e.g., Boc deprotection with TFA) .

- Schlenk Techniques : Use double-neck flasks for transfers under vacuum/N₂ .

- Quenching Protocols : Neutralize acidic byproducts (e.g., TFA) with cold NaHCO₃ before extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.